4,4'-Diisocyanato-3,3'-dimethylbiphenyl
Description
Overview of Diisocyanate Chemistry and its Role in Polymer Science
Diisocyanates are a class of chemical compounds characterized by the presence of two isocyanate functional groups (-N=C=O) in their molecular structure. wikipedia.orgsemanticscholar.org The isocyanate group is highly reactive, acting as an electrophile that readily reacts with a variety of nucleophiles, including alcohols, amines, and water. wikipedia.orgrsc.org This reactivity is the cornerstone of polyurethane chemistry. The most significant reaction in polymer science is the step-growth polymerization of diisocyanates with polyols (compounds with two or more hydroxyl or -OH groups). This reaction forms urethane (B1682113) linkages, resulting in the creation of polyurethane polymers. wikipedia.org
When a diisocyanate is treated with an alcohol, it forms a urethane. If a diisocyanate is reacted with a diol or polyol, long polymer chains are formed, known as polyurethanes. wikipedia.org Similarly, the reaction of diisocyanates with primary or secondary amines yields urea (B33335) linkages, leading to the formation of polyurea polymers. wikipedia.org The versatility of diisocyanate chemistry allows for the synthesis of a vast array of polymers with tailored properties, from flexible and rigid foams to durable elastomers, adhesives, sealants, and high-performance coatings. americanchemistry.combdmaee.net This adaptability has made diisocyanates indispensable building blocks in the field of materials science since the 1940s. americanchemistry.com
Significance of Aromatic Diisocyanates in High-Performance Polymer Synthesis
Diisocyanates are broadly categorized into two main types: aromatic and aliphatic, based on the nature of the hydrocarbon structure to which the isocyanate groups are attached. americanchemistry.comdoxuchem.com Aromatic diisocyanates, where the -NCO groups are bonded directly to an aromatic ring, are dominant in the global market and are crucial for synthesizing high-performance polymers. doxuchem.com The rigid and planar nature of the aromatic rings within the polymer backbone imparts exceptional mechanical strength, stiffness, and thermal stability to the resulting materials. doxuchem.compcimag.com
The two most widely used aromatic diisocyanates are Toluene (B28343) diisocyanate (TDI) and Methylene (B1212753) diphenyl diisocyanate (MDI). americanchemistry.commdpi.com
TDI is primarily used in the production of flexible polyurethane foams for applications like furniture, bedding, and carpet underlay. americanchemistry.com
MDI is highly versatile, used for rigid polyurethane foams in insulation, as well as in coatings, adhesives, sealants, and elastomers (CASE applications). americanchemistry.compcimag.com
The incorporation of these aromatic structures is fundamental to creating polymers that can withstand demanding conditions, making them essential in the automotive, construction, and electronics industries. researchgate.netrsc.orgrsc.org Polyurethanes derived from aromatic diisocyanates are known for their excellent physical and chemical resistance properties. pcimag.com
Positioning 4,4'-Diisocyanato-3,3'-dimethylbiphenyl (TODI) within the Aromatic Diisocyanate Landscape
Within the family of aromatic diisocyanates, this compound, commonly known as Tolidine Diisocyanate (TODI), occupies a special niche for high-performance applications. theoremchem.comtcichemicals.com TODI is a symmetrical aromatic diisocyanate supplied as a fine granular solid. chembk.comjohnson-fine.com Its unique molecular structure sets it apart from more common diisocyanates like MDI and TDI.
The key structural features of TODI are its biphenyl (B1667301) backbone and the two methyl groups positioned ortho to the isocyanate groups. These methyl groups create significant steric hindrance, which lowers the reactivity of the isocyanate functions compared to those in TDI and MDI. theoremchem.com This reduced reactivity results in a longer processing time or "pot life" for TODI-based prepolymers, which is a considerable advantage in manufacturing, allowing for easier handling and processing. theoremchem.com
Despite its lower reactivity, TODI is used to synthesize polyurethane elastomers with exceptional performance characteristics. These materials exhibit outstanding heat resistance, excellent resistance to hydrolysis, and robust mechanical properties, making them suitable for use in harsh and demanding environments. theoremchem.comjohnson-fine.com TODI-based elastomers are often compared to those made from Naphthalene diisocyanate (NDI) and are used in applications such as industrial seals, automotive components like shock absorbers, and heavy-duty industrial rollers and belts. theoremchem.com
Interactive Data Table: Comparison of Aromatic Diisocyanates
| Property | This compound (TODI) | Methylene Diphenyl Diisocyanate (MDI) | Toluene Diisocyanate (TDI) |
| CAS Number | 91-97-4 industrialchemicals.gov.au | 101-68-8 (Pure MDI) | 26471-62-5 (Mixture of isomers) |
| Molecular Formula | C16H12N2O2 industrialchemicals.gov.au | C15H10N2O2 | C9H6N2O2 |
| Molecular Weight | 264.28 g/mol industrialchemicals.gov.au | 250.25 g/mol | 174.16 g/mol |
| Appearance | White to yellowish solid chembk.comjohnson-fine.com | White to pale yellow solid | Colorless to pale yellow liquid |
| Melting Point | 70-72 °C chembk.com | 39-43 °C | ~22 °C |
| Key Feature | Symmetrical structure, steric hindrance from methyl groups. theoremchem.com | Versatile, available in pure and polymeric forms. americanchemistry.com | High reactivity, used for flexible foams. americanchemistry.com |
| Primary Advantage | Excellent heat and hydrolysis resistance; long pot life. theoremchem.comjohnson-fine.com | Broad application range from rigid foams to elastomers. americanchemistry.com | Cost-effective for high-volume foam production. doxuchem.com |
Structure
3D Structure
Properties
IUPAC Name |
1-isocyanato-4-(4-isocyanato-3-methylphenyl)-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c1-11-7-13(3-5-15(11)17-9-19)14-4-6-16(18-10-20)12(2)8-14/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLCCFKUSALICQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=C=O)C)N=C=O | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 | |
| Record name | 3,3'-DIMETHYL-4,4'-DIPHENYLENE DIISOCYANATE | |
| Source | CAMEO Chemicals | |
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DSSTOX Substance ID |
DTXSID7041463 | |
| Record name | 3,3'-Dimethyl-4,4'-diphenylene diisocyanate | |
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Molecular Weight |
264.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals | |
| Record name | 1,1'-Biphenyl, 4,4'-diisocyanato-3,3'-dimethyl- | |
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CAS No. |
91-97-4 | |
| Record name | 3,3'-DIMETHYL-4,4'-DIPHENYLENE DIISOCYANATE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 3,3′-Dimethylbiphenyl 4,4′-diisocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91-97-4 | |
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| Record name | Bitolylene diisocyanate | |
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| Record name | Bitolylene diisocyanate | |
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| Record name | 1,1'-Biphenyl, 4,4'-diisocyanato-3,3'-dimethyl- | |
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| Record name | 3,3'-Dimethyl-4,4'-diphenylene diisocyanate | |
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| Record name | 3,3'-dimethylbiphenyl-4,4'-diyl diisocyanate | |
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| Record name | BITOLYLENE DIISOCYANATE | |
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Synthetic Methodologies and Reaction Pathways of 4,4 Diisocyanato 3,3 Dimethylbiphenyl
Current Synthetic Routes for 4,4'-Diisocyanato-3,3'-dimethylbiphenyl
The production of this compound is dominated by the phosgenation of its corresponding diamine, a well-established industrial method. However, ongoing research has explored several alternative pathways to form the isocyanate functional groups, often leveraging classic rearrangement reactions.
The primary industrial route for manufacturing aromatic diisocyanates, including this compound, is the liquid-phase phosgenation of the corresponding diamine, in this case, 3,3'-dimethyl-4,4'-diaminobiphenyl (o-tolidine). nih.govchemindigest.comintratec.us This method is widely used for large-scale production of isocyanates like Methylene (B1212753) Diphenyl Diisocyanate (MDI) and Toluene (B28343) Diisocyanate (TDI). nih.govchemindigest.com
The process is generally conducted in a two-stage or multistage reaction in an inert solvent. google.com
First Stage (Cold Phosgenation): The diamine is reacted with phosgene (B1210022) at low temperatures. This stage leads to the formation of carbamoyl (B1232498) chloride and amine hydrochloride. The amine hydrochloride typically has low solubility in the reaction medium and precipitates as a solid. google.com
Second Stage (Hot Phosgenation): The temperature of the reaction mixture is increased, and the amine hydrochloride and carbamoyl chloride intermediates are reacted with additional phosgene. The carbamoyl chlorides are converted into the final diisocyanate product, this compound, through the elimination of hydrogen chloride (HCl). google.com
This direct phosgenation method is suitable for aromatic amines with high boiling points and is the standard for large-tonnage isocyanate production. nih.gov The reaction is exothermic and requires careful temperature control. chemindigest.com
In response to the hazards associated with phosgene, several non-phosgene routes to isocyanates have been investigated. These methods often involve rearrangement reactions that form the isocyanate group without the use of phosgene. acs.org
The Curtius rearrangement is a versatile thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate with the loss of nitrogen gas. nih.govwikipedia.orgrsc.org This reaction provides a direct pathway to isocyanates from carboxylic acids. nih.gov For the synthesis of this compound, the corresponding dicarboxylic acid, 3,3'-dimethylbiphenyl-4,4'-dicarboxylic acid, would be the starting material.
The key steps of the process are:
Formation of Acyl Azide: The dicarboxylic acid is first converted into a more reactive derivative, such as an acyl chloride. This diacyl chloride is then reacted with an azide salt (e.g., sodium azide) to form the diacyl azide. organic-chemistry.org
Rearrangement: The diacyl azide is heated, causing it to undergo a concerted rearrangement. The R-group migrates to the nitrogen atom as nitrogen gas is eliminated, forming the diisocyanate. wikipedia.orgmasterorganicchemistry.com The migration occurs with complete retention of the R-group's stereochemistry. nih.govwikipedia.org
The resulting diisocyanate can be isolated or used directly in subsequent reactions. organic-chemistry.org
The Lossen rearrangement is the conversion of a hydroxamic acid derivative, typically an O-acyl, O-sulfonyl, or O-phosphoryl hydroxamate, into an isocyanate. wikipedia.orgunacademy.comlscollege.ac.in This reaction proceeds through the formation of an isocyanate intermediate which can then be used to generate other functional groups. wikipedia.org
The general mechanism involves the following steps:
Activation of Hydroxamic Acid: The starting dihydroxamic acid is converted to a derivative with a good leaving group on the oxygen atom.
Formation of Isocyanate: Treatment with a base results in deprotonation, followed by a concerted rearrangement where the R-group migrates from the carbonyl carbon to the nitrogen, displacing the leaving group (a carboxylate anion) to form the isocyanate. lscollege.ac.in
Recent studies have shown that the Lossen rearrangement can be initiated directly from free hydroxamic acids under certain conditions, increasing its practicality. unacademy.comacs.org
The Hofmann rearrangement converts a primary amide into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. wikipedia.orgtcichemicals.com To synthesize this compound, the corresponding primary diamide, 3,3'-dimethylbiphenyl-4,4'-dicarboxamide, would be the starting material.
The reaction is typically carried out by treating the primary amide with bromine and a strong base like sodium hydroxide. masterorganicchemistry.comtcichemicals.com
Formation of N-bromoamide: The base deprotonates the amide, which then reacts with bromine to form an N-bromoamide. wikipedia.org
Rearrangement to Isocyanate: A second deprotonation by the base yields a bromoamide anion. This intermediate rearranges as the R-group migrates from the carbonyl carbon to the nitrogen, and the bromide ion is expelled. This step forms the isocyanate. wikipedia.org
The isocyanate intermediate can be trapped or, if water is present, hydrolyzed to an amine after decarboxylation of the intermediate carbamic acid. wikipedia.orgchemistrysteps.com
| Rearrangement Reaction | Starting Material | Key Intermediate | Key Reagents/Conditions |
|---|---|---|---|
| Curtius Rearrangement | Dicarboxylic Acid | Diacyl Azide | Acyl halide formation, Azide salt, Heat |
| Lossen Rearrangement | Dihydroxamic Acid Derivative | O-Acylated Hydroxamic Acid | Base |
| Hofmann Rearrangement | Primary Diamide | N-bromoamide | Bromine, Strong Base |
Alternative Synthetic Approaches for this compound
Investigation of Green Chemistry Principles in this compound Production
The principles of green chemistry encourage the development of chemical processes that reduce or eliminate the use and generation of hazardous substances. beilstein-journals.orgwjarr.com The production of isocyanates is a key area where these principles are highly relevant due to the nature of the traditional phosgenation process. acs.org
The industrial phosgenation route has significant environmental and safety drawbacks. Phosgene is an extremely toxic and highly reactive gas, and its use presents serious risks that necessitate stringent safety measures. nih.govacs.org Furthermore, the process generates hydrogen chloride (HCl) as a major byproduct. chemindigest.com When HCl comes into contact with moisture, it forms highly corrosive hydrochloric acid, which places severe demands on the materials of construction for the plant and equipment. acs.org These factors contradict the core green chemistry principles of preventing waste and designing safer chemicals and processes. beilstein-journals.org
In contrast, non-phosgene synthetic routes are being explored as more environmentally friendly alternatives. nih.govacs.org
Elimination of Hazardous Reagents: The primary advantage of methods like the Curtius, Lossen, and Hofmann rearrangements is the complete avoidance of phosgene. acs.org
Waste Reduction: The Curtius rearrangement, for example, produces nitrogen gas as its main byproduct, which is benign. wikipedia.org
Milder Conditions: Some non-phosgene methods, such as those involving the synthesis and subsequent thermal decomposition of carbamates, can be performed under milder conditions, potentially reducing energy consumption. nih.govacs.org The reaction of amines with dimethyl carbonate (DMC) to form carbamates, which are then decomposed to isocyanates, is a notable phosgene-free pathway that has received significant attention. acs.org
Development of Phosgene-Free Synthesis Methods for this compound
Phosgene-free routes to diisocyanates, applicable to the synthesis of this compound, primarily involve the formation of a carbamate intermediate from the corresponding diamine (3,3'-dimethylbenzidine), followed by thermal decomposition (cracking) of the carbamate to yield the diisocyanate. scribd.comutwente.nl
One prominent method is the oxidative carbonylation of the diamine. In a process analogous to the synthesis of Toluene Diisocyanate (TDI), the reaction involves the carbonylation of the amino groups in the presence of an alcohol and an oxidant. scribd.com This forms a urethane (B1682113) (carbamate) intermediate, which is then thermally cracked at high temperatures and low pressure to produce the final diisocyanate and regenerate the alcohol. scribd.comutwente.nl
Another significant phosgene-free pathway is the Dimethyl Carbonate (DMC) method . Dimethyl carbonate is considered an environmentally friendly reagent and a viable substitute for phosgene in carbonylation reactions. nih.gov This process involves reacting the diamine with DMC to produce the corresponding carbamate, which is subsequently decomposed to the diisocyanate. nih.govscribd.com The urea (B33335) method follows a similar principle, where the diamine is reacted with urea to form a carbamate, which is then decomposed. utwente.nl
These multi-step processes, while avoiding phosgene, necessitate careful optimization of reaction conditions for both the carbamate formation and its subsequent decomposition to achieve high yields of the target diisocyanate. utwente.nl
Catalysis in Sustainable this compound Synthesis
Catalysis is fundamental to the efficiency and sustainability of phosgene-free synthesis routes. sciltp.com The development of effective catalysts is crucial for achieving high raw material conversion and product yield under optimized reaction conditions. nih.gov
For the carbamate decomposition step, various metal catalysts have been explored. Single-component metal catalysts, particularly those based on zinc, have demonstrated high activity and cost-effectiveness. nih.gov Composite catalysts, which incorporate a second metallic component, can further enhance the yield of the isocyanate by modifying the active metal's properties. nih.gov
The table below summarizes catalyst types used in analogous phosgene-free diisocyanate synthesis processes.
| Synthesis Step | Catalyst Type | Example/Function | Key Advantage |
| Carbamate Decomposition | Single-Component Metal | Zinc-based catalysts | High activity, cost-effective nih.gov |
| Carbamate Decomposition | Composite Catalysts | Bimetallic systems | Enhanced product yield nih.gov |
| Oxidative Carbonylation | Heterogeneous Complex | Cobalt-Schiff Base on silica support | Facilitates carbonylation; recyclable scribd.com |
Kinetic and Mechanistic Studies of this compound Reactions
The reactivity of this compound is governed by its two isocyanate (-NCO) functional groups. Understanding the mechanisms and kinetics of their reactions is essential for controlling polymerization processes and tailoring final material properties.
Reaction Mechanisms of Isocyanate Groups in Polymerization
The fundamental reaction in the polymerization of diisocyanates is the nucleophilic addition to the electrophilic carbon atom of the isocyanate group. nih.gov In the formation of polyurethanes, the nucleophile is typically a hydroxyl group from a polyol.
The generally accepted mechanism involves a two-step process:
Nucleophilic Attack: The oxygen atom of a hydroxyl group attacks the electrophilic carbon of the isocyanate group. nih.gov This forms an unstable, zwitterionic intermediate.
Proton Transfer: A proton is transferred from the hydroxyl group to the nitrogen atom of the isocyanate group, resulting in the formation of a stable carbamate (urethane) linkage. nih.gov
This stepwise addition reaction occurs at both ends of the diisocyanate molecule and with the hydroxyl groups of the polyol, leading to the growth of long polymer chains.
Influence of Steric Hindrance on this compound Reactivity
The molecular structure of this compound features a methyl group positioned ortho to each isocyanate group. These methyl groups exert significant steric hindrance, physically obstructing the path of incoming nucleophiles (e.g., polyol hydroxyl groups) to the electrophilic carbon of the isocyanate.
Role of Catalysts and Reaction Conditions in this compound Polymerization
To control the rate of polyurethane formation, catalysts are almost always employed. capitalresin.com These catalysts accelerate the reaction between the isocyanate and polyol, enabling curing at practical temperatures and times. capitalresin.com The choice of catalyst is critical for modulating the reaction kinetics and influencing the final properties of the polymer. mdpi.com
Catalysts for polyurethane reactions are typically categorized as base or acid catalysts. capitalresin.com
Base Catalysts: This group includes tertiary amines (e.g., diazabicyclo[2.2.2]octane, DABCO) and organometallic compounds. Organotin compounds, such as dibutyltin dilaurate (DBTDL), are particularly effective and exhibit significantly higher catalytic activity than amine catalysts. capitalresin.comresearchgate.net
Acid Catalysts: Compounds like para-toluenesulfonic acid (p-TSA) can also catalyze the reaction, though they generally show lower activity compared to base catalysts under typical conditions. capitalresin.comresearchgate.net
The selection of a catalyst and reaction conditions (e.g., temperature, solvent) allows for precise control over the polymerization rate, which is especially important when working with a sterically hindered and less reactive diisocyanate like this compound.
The following table presents a qualitative comparison of the catalytic activity of different catalyst types on the isocyanate reaction.
| Catalyst Type | Example | Relative Catalytic Activity |
| Organic Acid | p-Toluene sulfonic acid (p-TSA) | Low researchgate.net |
| Tertiary Amine | Diazabicyclo[2.2.2]octane (DABCO) | Intermediate researchgate.net |
| Organotin Compound | Dibutyltin dilaurate (DBTDL) | High researchgate.net |
Polymerization Science and Architecture with 4,4 Diisocyanato 3,3 Dimethylbiphenyl
Polyurethane Synthesis using 4,4'-Diisocyanato-3,3'-dimethylbiphenyl
This compound, also known as o-Tolidine (B45760) Diisocyanate (TODI), is a key component in the synthesis of high-performance thermoplastic polyurethanes (TPUs). researchgate.nettcichemicals.com The synthesis is typically a two-step process. researchgate.net In the first step, a prepolymer is formed by reacting TODI with a polyol, such as polytetramethylene glycol (PTMG), at an elevated temperature, typically around 85°C. researchgate.net The second step involves chain extension, where a diol like 1,4-butanediol (B3395766) (BDO) is added to the prepolymer. researchgate.netmdpi.com The molar ratio of the isocyanate (NCO) groups to the hydroxyl (OH) groups is maintained at 1. researchgate.net The resulting mixture is then cured at a higher temperature, for example, 120°C for 24 hours, to complete the polymerization process. researchgate.net
The structure of TODI, with its two symmetrical benzene (B151609) rings and ortho-methyl groups, imparts a steric hindrance effect. This makes its reactivity lower than that of other common diisocyanates like tolylene diisocyanate (TDI) and 4,4'-diphenylmethane diisocyanate (MDI). researchgate.net However, this unique structure contributes to the excellent heat resistance and mechanical properties of the resulting TPUs. researchgate.net Furthermore, prepolymers synthesized from TODI exhibit long-term storage stability, which is advantageous for industrial applications. researchgate.net
Structure-Property Relationships in this compound-Based Polyurethanes
The properties of polyurethanes derived from this compound are intricately linked to their molecular architecture. researchgate.netmdpi.com These thermoplastic elastomers are segmented polymers, composed of hard and soft segments. The hard segments are formed by the reaction of the diisocyanate (TODI) with a chain extender, while the soft segments consist of a long-chain polyol. researchgate.netresearchgate.net The thermodynamic incompatibility between these segments leads to microphase separation, which is fundamental to the material's properties. pitt.edukoreascience.kr
The ratio of hard segments (HS) to soft segments (SS) is a critical factor in determining the final properties of the polyurethane. researchgate.net An increase in the hard segment content generally leads to an increase in the Young's modulus and ultimate tensile strength of the material. nih.gov This is because the hard segments act as physical crosslinks and reinforcing fillers within the soft segment matrix. nih.gov The miscibility of the hard and soft segments, and consequently the degree of microphase separation, is also influenced by this ratio. mdpi.com
| Property | Effect of Increasing Hard Segment to Soft Segment Ratio |
| Young's Modulus | Increases nih.gov |
| Tensile Strength | Increases nih.gov |
| Hardness | Increases sci-hub.se |
| Glass Transition Temperature (Tg) of Soft Segment | May increase due to greater mixing of segments sci-hub.se |
This table provides a general overview of the influence of the hard to soft segment ratio on the mechanical and thermal properties of polyurethanes.
The molecular weight of the soft segment, typically a polyol, significantly affects the properties of the resulting polyurethane. researchgate.net For a constant hard segment content, increasing the molecular weight of the soft segment leads to a greater degree of microphase separation. researchgate.net This is because longer soft segment chains have a greater tendency to phase separate from the hard segments. mdpi.com This enhanced phase separation can result in improved elastomeric properties. researchgate.net However, the relationship is not always linear, and the specific type of polyol used also plays a crucial role. mdpi.comnih.gov
| Soft Segment Molecular Weight | Effect on Polyurethane Properties |
| Low | Higher degree of phase mixing, potentially leading to a higher soft segment glass transition temperature. researchgate.net |
| High | Improved microphase separation, often resulting in better elastomeric properties and a more defined soft segment glass transition temperature. researchgate.netnih.gov |
This table illustrates the general impact of soft segment molecular weight on the phase behavior and properties of polyurethanes.
Microphase separation is a defining characteristic of segmented polyurethanes, including those based on TODI. mdpi.compitt.edu This phenomenon arises from the thermodynamic incompatibility between the polar, rigid hard segments and the nonpolar, flexible soft segments. pitt.edukoreascience.kr The hard segments tend to aggregate into ordered, glassy, or crystalline domains that act as physical crosslinks, while the soft segments form a continuous, rubbery matrix that imparts elasticity. researchgate.netpitt.edu The extent of microphase separation is influenced by factors such as the chemical structure of the diisocyanate and polyol, the hard-to-soft segment ratio, and the soft segment molecular weight. mdpi.comresearchgate.net An annealing process can increase the degree of microphase separation in TODI-based TPUs. researchgate.netresearchgate.net The degree of microphase separation can be characterized using techniques like Differential Scanning Calorimetry (DSC) and Small-Angle X-ray Scattering (SAXS). pitt.edu
Hydrogen bonding plays a crucial role in the structure and properties of polyurethanes. nih.govnih.gov In TODI-based polyurethanes, hydrogen bonds primarily form between the N-H groups of the urethane (B1682113) linkages in the hard segments and the carbonyl (C=O) groups, also within the hard segments. mdpi.comnih.gov Hydrogen bonding can also occur between the N-H groups of the hard segments and oxygen atoms in the ether or ester groups of the soft segments. mdpi.comnih.gov These interactions contribute significantly to the cohesion of the hard domains and influence the degree of microphase separation. nih.govnih.gov The symmetry of the diisocyanate molecule can affect the formation of an ordered hydrogen-bonded network. researchgate.net The strength of hydrogen bonding can be investigated using techniques like Fourier-transform infrared spectroscopy (FTIR). mdpi.com
Advanced this compound-Based Thermoplastic Polyurethane (TPU) Fabrication
The unique properties of TODI-based TPUs, particularly their high heat resistance, make them suitable for advanced fabrication techniques like three-dimensional (3D) printing. researchgate.netresearchgate.net The fabrication of high-performance TPUs for such applications involves carefully tailoring the molecular structure, specifically the mole ratio of the hard to soft segments and the molecular weight of the soft segment. researchgate.netresearchgate.net The long-term stability of the TODI-based prepolymer is a significant advantage in these manufacturing processes, allowing for greater processing flexibility. researchgate.net The resulting 3D-printed objects from TODI-based TPUs exhibit excellent mechanical properties and thermal stability, expanding their potential applications in various fields. researchgate.net
Two-Step Polymerization Process for this compound-Based TPU
The synthesis of Thermoplastic Polyurethanes (TPUs) is a versatile process that can be tailored to achieve a wide range of properties. The two-step, or prepolymer, method is a common approach used to create segmented polyurethanes with well-defined structures. tue.nlresearchgate.net This process is particularly relevant for diisocyanates like this compound, where controlled reaction conditions are essential for optimizing the final polymer architecture.
The process begins with the formation of an isocyanate-terminated prepolymer. In this first step, the diisocyanate is reacted with a long-chain polyol (such as a polyester (B1180765) or polyether diol) in a specific molar ratio, typically with an excess of the diisocyanate ([NCO]/[OH] > 1). tue.nl This ensures that the resulting prepolymer chains are capped with reactive isocyanate groups at both ends. researchgate.net
The second step involves chain extension. A low molecular weight diol or diamine, known as a chain extender, is added to the prepolymer. This chain extender reacts with the terminal isocyanate groups, linking the prepolymer chains together to form a high molecular weight segmented copolymer. researchgate.net The reaction can be visualized as follows:
Step 1: Prepolymer Formation
HO-Polyol-OH + 2 OCN-R-NCO → OCN-R-NHCOO-Polyol-CONH-R-NCO
Step 2: Chain Extension
Prepolymer-NCO + HO-Extender-OH → [-CONH-R-NHCOO-Polyol-CONH-R-NHCOO-Extender-O-]n
The resulting TPU structure consists of alternating "soft segments" derived from the flexible polyol and "hard segments" formed from the diisocyanate and the chain extender. tue.nl The distinct properties of TPUs arise from the microphase separation of these immiscible segments. sci-hub.se The hard segments, due to strong intermolecular hydrogen bonding, tend to aggregate into rigid, crystalline, or glassy domains, while the soft segments form an amorphous, rubbery matrix. This unique morphology is responsible for the elastomeric behavior of TPUs.
Post-Curing Effects on this compound-Based TPU Properties
Post-curing is a critical thermal treatment step applied after the initial polymerization and shaping of a polymer. For TPUs, this process involves heating the material at an elevated temperature for a specific duration. This treatment significantly influences the final properties by allowing for the completion of reactions and the enhancement of morphological structure.
A key effect of post-curing is the enhancement of microphase separation between the hard and soft segments. The increased temperature allows for greater chain mobility, enabling the hard segments to better organize themselves into more ordered and stable domains. This improved phase separation leads to a more defined morphology, which directly impacts the mechanical and thermal properties of the TPU.
The tangible benefits of post-curing on TPU properties generally include:
Improved Mechanical Strength : Enhanced phase separation and increased molecular weight lead to higher tensile strength, tear resistance, and hardness. mdpi.com
Better Elastic Recovery : The well-defined hard segment domains act as physical crosslinks, improving the elastic properties and reducing permanent set.
The optimal post-curing temperature and time are crucial parameters that must be determined for each specific TPU formulation to maximize its performance without causing thermal degradation. mdpi.com
Table 1: Illustrative Effect of Post-Curing Temperature on General TPU Properties This table provides a generalized representation of expected trends for TPUs and is not based on specific data for this compound.
| Post-Curing Temperature (°C) | Tensile Strength (MPa) | Hardness (Shore A) | Elongation at Break (%) |
| No Post-Cure | 35 | 85 | 550 |
| 80 | 40 | 88 | 520 |
| 110 | 48 | 92 | 480 |
| 140 | 45 (degradation may start) | 91 | 460 |
Molecular Weight Distribution Control in this compound-Based TPU
The molecular weight (MW) and molecular weight distribution (MWD) are fundamental characteristics of polymers that profoundly influence their processing behavior and final properties. mdpi.comatpchem.com For TPUs synthesized via step-growth polymerization, precise control over these parameters is essential for achieving desired performance characteristics such as tensile strength, modulus, and wear resistance. atpchem.com
Several factors are critical in controlling the molecular weight and its distribution:
Isocyanate Index (NCO/OH Molar Ratio) : This is one of the most important parameters. The stoichiometry between the isocyanate groups (from the diisocyanate) and the hydroxyl groups (from the polyol and chain extender) directly dictates the maximum achievable molecular weight. The highest molecular weight is typically obtained when the molar ratio is close to unity (NCO/OH = 1). atpchem.com A slight excess of isocyanate is often used to compensate for side reactions with any trace amounts of water, but a significant deviation from a 1:1 stoichiometry will result in lower molecular weight polymers due to an excess of one type of functional group at the chain ends.
Purity of Reactants : The presence of monofunctional impurities or moisture can act as chain terminators, preventing the growth of high molecular weight polymer chains. Water, for instance, reacts with isocyanates to form an unstable carbamic acid, which decomposes to an amine and carbon dioxide. The resulting amine can then react with another isocyanate to form a urea (B33335) linkage, disrupting the stoichiometry and affecting the polymer structure. atpchem.comosti.gov
Reaction Conditions : Temperature, reaction time, and catalyst concentration can influence the rate of polymerization and the prevalence of side reactions. These conditions must be carefully controlled to ensure the reaction proceeds to high conversion, which is necessary for achieving high molecular weight in step-growth polymerization.
The molecular weight distribution, often characterized by the polydispersity index (PDI = Mw/Mn), also plays a crucial role. A narrow MWD is often desirable for consistent properties. However, a broader MWD can sometimes improve processability. researchgate.net Techniques like Gel Permeation Chromatography (GPC) are used to measure the MW and MWD of the synthesized TPUs. osti.gov
Table 2: Illustrative Impact of Isocyanate Index on TPU Molecular Weight This table provides a generalized representation of expected trends for TPUs and is not based on specific data for this compound.
| Isocyanate Index (NCO/OH Ratio) | Weight-Average Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI) |
| 0.95 | 80,000 | 2.1 |
| 0.98 | 120,000 | 2.3 |
| 1.00 | 150,000 | 2.5 |
| 1.02 | 135,000 | 2.4 |
| 1.05 | 95,000 | 2.2 |
Polyimide Synthesis and Composites utilizing this compound
Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties. While the most common synthesis route involves the reaction of a diamine with a dianhydride, an alternative pathway utilizes diisocyanates, such as this compound. tcichemicals.com This route involves the reaction of a diisocyanate with a tetracarboxylic dianhydride, which proceeds through the release of carbon dioxide to form the stable imide ring. researchgate.netresearchgate.net This method can offer advantages in certain applications, such as the formation of polyimide foams or when specific monomer solubilities are required. researchgate.net The rigid and stable biphenyl (B1667301) core of this compound contributes to the high thermal stability of the resulting polyimide.
In-situ Polymerization Techniques for this compound-Polyimide Nanocomposites
In-situ polymerization is a powerful technique for fabricating polymer nanocomposites with a high degree of filler dispersion. nih.gov In the context of polyimide nanocomposites, this method involves dispersing nanofillers, such as organo-modified montmorillonite (B579905) (OMMT) clay, directly into the monomer solution before the polymerization is initiated. researchgate.netmdpi.com
The process for creating a polyimide/clay nanocomposite via in-situ polymerization typically follows these steps:
The organoclay is first exfoliated and dispersed in a suitable solvent (e.g., N,N-dimethylacetamide, DMAc) using methods like sonication.
The monomers, in this case, this compound and a dianhydride, are then dissolved in this suspension.
Polymerization is initiated, causing the polymer chains to grow in and around the dispersed nanofiller layers.
This approach promotes the intercalation or even exfoliation of the clay platelets within the polymer matrix. researchgate.net By polymerizing in the presence of the nanofiller, strong interfacial interactions can be established between the polymer and the filler, leading to enhanced properties. Compared to simple melt blending, in-situ polymerization helps to prevent the agglomeration of nanoparticles, resulting in a more homogeneous composite material. mdpi.com The resulting nanocomposites often exhibit significantly improved thermal stability, mechanical strength, and barrier properties compared to the pure polyimide. nih.gov
Molecular Composite Formation with this compound and Cyanate (B1221674) Resins
Molecular composites represent a class of materials where a rigid-rod polymer is molecularly dispersed as a reinforcing element within a flexible-coil polymer matrix. Blending polyimides derived from this compound with cyanate ester resins is a strategy to create high-performance polymer networks with tailored properties.
Cyanate ester resins are thermosetting monomers that, upon heating, undergo a cyclotrimerization reaction to form a highly cross-linked, rigid polycyanurate network. This network is known for its excellent thermal stability, low dielectric constant, and low moisture absorption.
When a polyimide precursor is blended with a cyanate ester resin, a co-curing process can be employed. During thermal curing, two reactions occur simultaneously: the imidization of the polyimide precursor and the cyclotrimerization of the cyanate ester. Depending on the miscibility and reaction kinetics of the two components, this can lead to the formation of various morphologies, including interpenetrating polymer networks (IPNs). In an IPN, the two polymer networks are physically entangled on a molecular level without being covalently bonded to each other. This molecular-level reinforcement can lead to synergistic improvements in properties, such as enhanced toughness and higher glass transition temperatures, compared to the individual components.
Investigation of Curing Mechanisms and Phase Separation in this compound-Polyimide Systems
The final morphology and properties of polymer blends, such as those involving polyimides and cyanate resins, are dictated by the interplay between curing kinetics and phase separation thermodynamics. documentsdelivered.com
Curing Mechanisms : The curing of a polyimide system derived from a diisocyanate involves the chemical transformation to form the stable imide ring structure, which is a thermally activated process. For a cyanate ester blend, the curing also involves the thermally induced cyclotrimerization of the cyanate groups. The rates of these respective reactions are temperature-dependent and can be influenced by catalysts.
Phase Separation : Initially, the monomers (diisocyanate, dianhydride, and cyanate ester) may form a homogeneous mixture. However, as the polymerization and curing reactions proceed, the molecular weight of the components increases. This increase in molecular weight reduces the entropy of mixing, often leading to a decrease in miscibility. nycu.edu.tw At a certain point during the curing process, the system may cross a phase boundary (binodal or spinodal curve), initiating phase separation. mdpi.com
The mechanism of phase separation can be either nucleation and growth (NG) or spinodal decomposition (SD), depending on the composition and temperature. nycu.edu.tw
Nucleation and Growth : Occurs when small domains of a new phase form and grow over time.
Spinodal Decomposition : Leads to the formation of a co-continuous, interconnected morphology. nycu.edu.tw
The final morphology is often "frozen-in" when the viscosity of the system increases dramatically as the curing reaction approaches completion, a point known as gelation. The resulting phase-separated morphology, whether it consists of dispersed particles or a co-continuous structure, has a profound impact on the mechanical and thermal properties of the final cured material. researchgate.net Understanding and controlling this phase separation is key to designing materials with optimal performance.
Novel Polymer Architectures and Networks involving this compound
The unique molecular structure of this compound, characterized by the presence of two isocyanate groups attached to a dimethylbiphenyl backbone, offers a versatile platform for the synthesis of a variety of polymer architectures. The steric hindrance provided by the methyl groups and the rigidity of the biphenyl unit influence the polymerization kinetics and the final properties of the polymer network.
Porous Polymer Synthesis with this compound
While the direct synthesis of porous polyurethane foams using exclusively this compound is not extensively documented in readily available literature, the principles of polyurethane foam formation can be applied. The reaction of diisocyanates with polyols in the presence of a blowing agent is the fundamental basis for producing such materials. The structure of the diisocyanate plays a crucial role in determining the morphology and properties of the resulting foam.
In the context of TODI, its rigid and aromatic nature is expected to contribute to the formation of foams with high thermal stability and mechanical strength. The synthesis would typically involve the reaction of TODI with a suitable polyol, such as a polyether or polyester polyol, and a blowing agent like water or a physical blowing agent. The reaction of the isocyanate groups with water would generate carbon dioxide, which acts as the blowing agent to create the porous structure.
Future research in this area could focus on systematically studying the influence of TODI on the cell structure, density, and mechanical properties of polyurethane foams. A comparative analysis with foams derived from other common diisocyanates like Toluene (B28343) Diisocyanate (TDI) and Methylene (B1212753) Diphenyl Diisocyanate (MDI) would be beneficial in highlighting the unique advantages of using TODI for porous polymer synthesis.
Cross-linking Applications of this compound
This compound serves as an effective cross-linking agent for polymers containing active hydrogen groups, such as hydroxyl-terminated polymers. The two isocyanate groups of TODI can react with these active hydrogens to form a three-dimensional polymer network, thereby enhancing the mechanical properties and thermal stability of the material.
One significant application of TODI as a cross-linker is in the curing of polyurethane elastomers. For instance, in the synthesis of polyurethanes from polycarbonate diols and butanediol, the choice of diisocyanate significantly influences the final properties. A study comparing various diisocyanates demonstrated that TODI-based polyurethanes exhibit distinct thermal and mechanical characteristics. nih.gov
The table below summarizes some of the key properties of a polyurethane synthesized using TODI compared to those synthesized with other diisocyanates.
| Diisocyanate | Glass Transition Temperature (Tg) of Soft Segment (°C) | Hard Segment Weight Fraction in Soft Phase (wH,DSC) | Tensile Strength (MPa) | Elongation at Break (%) |
| TODI | -32.8 | 0.16 | 23.4 | 450 |
| MDI | -31.5 | 0.17 | 23.4 | 450 |
| HDI | -38.4 | 0.08 | 15.7 | 500 |
| IPDI | -44.2 | 0.02 | 18.6 | 550 |
Data compiled from a study on the influence of diisocyanate structure on the properties of segmented polyurethanes. nih.gov
Furthermore, TODI has been utilized in the synthesis of liquid crystalline polyurethanes. In one study, a thermotropic liquid crystalline polyurethane was synthesized through the polyaddition reaction of TODI with 4,4'-bis(6-hydroxyhexoxy)biphenyl. The resulting polymer exhibited a nematic phase over a wide temperature range and had a decomposition temperature above 300°C, indicating high thermal stability. researchgate.net
The cross-linking of hydroxyl-terminated polybutadiene (B167195) (HTPB), a common binder in solid rocket propellants, is another area where TODI's properties can be advantageous. While studies have explored various diisocyanates for this purpose, the rigid nature of TODI could impart enhanced mechanical strength to the resulting propellant grain. The reaction involves the isocyanate groups of TODI reacting with the hydroxyl groups at the ends of the HTPB chains, forming a durable cross-linked network. google.comnih.gov
The following table outlines the reactants and expected products in the cross-linking of HTPB with TODI.
| Reactant 1 | Reactant 2 | Cross-linked Product | Key Properties |
| Hydroxyl-terminated Polybutadiene (HTPB) | This compound (TODI) | TODI-cross-linked HTPB elastomer | Enhanced mechanical strength, High thermal stability |
Advanced Characterization Techniques for 4,4 Diisocyanato 3,3 Dimethylbiphenyl and Its Derivatives
Spectroscopic Analysis in 4,4'-Diisocyanato-3,3'-dimethylbiphenyl Research
Spectroscopic techniques are indispensable for probing the molecular structure and functional groups present in this compound and its polymeric derivatives. These methods provide detailed information on chemical bonding, molecular conformation, and electronic transitions.
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying functional groups and monitoring the polymerization of this compound. The FT-IR spectrum of the TODI monomer is characterized by a strong, sharp absorption band in the region of 2240–2280 cm⁻¹, which is indicative of the asymmetric stretching vibration of the isocyanate (-N=C=O) group. spectroscopyonline.com This peak is a key indicator of the presence of unreacted monomer.
Upon polymerization with a polyol to form a polyurethane, the intensity of the isocyanate peak diminishes and eventually disappears, while new characteristic bands for the urethane (B1682113) linkage appear. thermofisher.com These include a broad N-H stretching vibration around 3300–3440 cm⁻¹, a C=O (urethane carbonyl) stretching vibration typically between 1700 and 1730 cm⁻¹, and C-N stretching and N-H bending vibrations (Amide II) around 1530 cm⁻¹. researchgate.networldwidejournals.comosti.gov The position and shape of the C=O band can provide insights into the degree of hydrogen bonding within the polymer matrix, distinguishing between "free" and hydrogen-bonded carbonyl groups. spectroscopyonline.com
| Wavenumber (cm⁻¹) | Assignment | Functional Group | Reference |
|---|---|---|---|
| ~3330 | N-H stretching | Urethane | chemicalbook.com |
| ~2940 | C-H stretching (asymmetric) | Alkyl | chemicalbook.com |
| ~2860 | C-H stretching (symmetric) | Alkyl | mdpi.com |
| ~2270 | -N=C=O asymmetric stretching | Isocyanate | spectroscopyonline.com |
| ~1725 | C=O stretching (free) | Urethane | spectroscopyonline.com |
| ~1705 | C=O stretching (hydrogen-bonded) | Urethane | spectroscopyonline.com |
| ~1530 | N-H bending / C-N stretching (Amide II) | Urethane | researchgate.net |
| ~1220 | C-O-C stretching | Urethane/Ether | spectroscopyonline.com |
Raman spectroscopy serves as a complementary technique to FT-IR for the analysis of polymers derived from this compound. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing nonpolar bonds and symmetric vibrations, providing valuable information about the polymer backbone and aromatic structures. mdpi.com
In the analysis of TODI-based polyurethanes, Raman spectroscopy can be used to characterize the aromatic rings of the biphenyl (B1667301) moiety. Characteristic bands for the aromatic C-C stretching vibrations are expected in the 1600-1620 cm⁻¹ region. researchgate.nethaverford.edu The disappearance of the -N=C=O symmetric stretching band, which is Raman active, also confirms the completion of the polymerization reaction. Furthermore, Raman spectroscopy can be employed to study the morphology and phase segregation in segmented polyurethanes by analyzing changes in the polymer chain conformation and intermolecular interactions. nih.gov
| Raman Shift (cm⁻¹) | Assignment | Structural Unit | Reference |
|---|---|---|---|
| ~2930 | C-H stretching (asymmetric) | Alkyl | mdpi.com |
| ~2890 | C-H stretching (symmetric) | Alkyl | mdpi.com |
| ~1712 | C=O stretching | Urethane | haverford.edu |
| ~1617 | Aromatic C-C stretching | Biphenyl | haverford.edu |
| ~1523 | Amide II (N-H bending, C-N stretching) | Urethane | haverford.edu |
| ~1448 | CH₂ bending | Alkyl | mdpi.com |
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of this compound and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.
In the ¹H NMR spectrum of the precursor, 4,4'-dimethylbiphenyl, characteristic signals for the aromatic protons appear in the range of 7.21-7.45 ppm, while the methyl protons show a singlet peak around 2.36 ppm. rsc.org For TODI, the introduction of the electron-withdrawing isocyanate groups would be expected to cause a downfield shift of the adjacent aromatic protons. In the corresponding polyurethanes, the formation of the urethane linkage leads to the appearance of a new signal for the N-H proton, typically in the downfield region of the spectrum.
¹³C NMR spectroscopy provides further confirmation of the structure, with distinct signals for the aromatic carbons, the methyl carbons, and the highly deshielded carbon of the isocyanate group (typically around 120-130 ppm). Upon polymerization, the isocyanate carbon signal is replaced by the signal for the urethane carbonyl carbon at approximately 150-160 ppm.
| Nucleus | Compound Type | Expected Chemical Shift (ppm) | Assignment | Reference |
|---|---|---|---|---|
| ¹H | 4,4'-Dimethylbiphenyl (precursor) | 7.21 - 7.45 | Aromatic protons | rsc.org |
| ¹H | 4,4'-Dimethylbiphenyl (precursor) | ~2.36 | Methyl protons (-CH₃) | rsc.org |
| ¹H | TODI-based Polyurethane | Downfield region | Urethane N-H proton | researchgate.net |
| ¹³C | Aromatic Diisocyanate | 120 - 130 | Isocyanate carbon (-N=C=O) | researchgate.net |
| ¹³C | TODI-based Polyurethane | 150 - 160 | Urethane carbonyl carbon | researchgate.net |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light promotes electrons from bonding or non-bonding orbitals to anti-bonding orbitals. Aromatic isocyanates typically exhibit strong UV absorption due to π → π* transitions within the benzene (B151609) rings. rsc.org The biphenyl structure in TODI is expected to show characteristic absorption bands. In a study of a liquid crystalline polyurethane synthesized from TODI, strong UV absorption at 313 nm was attributed to the π–π* transition of an azo group, indicating that the biphenyl moiety also contributes to the UV-Vis spectrum. researchgate.net Analysis of the UV-Vis spectra of TODI-based polyurethanes can be used to assess the incorporation of the aromatic diisocyanate into the polymer chain and to study the electronic interactions between the chromophoric units.
Chromatographic Methods for Purity and Molecular Weight Determination
Chromatographic techniques are essential for separating components of a mixture and determining the purity and molecular weight characteristics of polymeric materials.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight and molecular weight distribution of polymers derived from this compound. nist.gov GPC separates molecules based on their hydrodynamic volume in solution. nist.gov Larger molecules elute from the chromatography column faster than smaller molecules.
The results from a GPC analysis provide several key parameters: the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn. nih.gov The PDI is a measure of the breadth of the molecular weight distribution. nih.gov These parameters are critical as they significantly influence the mechanical and thermal properties of the final polyurethane material. For instance, a narrow PDI often correlates with more uniform and predictable material properties.
| Sample | Mn (g/mol) | Mw (g/mol) | Polydispersity Index (PDI = Mw/Mn) | Reference |
|---|---|---|---|---|
| Representative Polyurethane 1 | 35,000 | 75,000 | 2.14 | researchgate.net |
| Representative Polyurethane 2 | 42,000 | 89,000 | 2.12 | researchgate.net |
| Representative Polyurethane 3 | 51,000 | 110,000 | 2.16 | researchgate.net |
Microscopic and Imaging Techniques in Material Characterization
Microscopy techniques provide visual evidence of a material's morphology, from the microscale down to the nanoscale. For polymers derived from TODI, these techniques are indispensable for analyzing features such as phase separation, crystalline structures, surface topography, and the dispersion of any incorporated nanoparticles.
Optical Microscopy (OM), particularly in polarized light mode (Polarized Optical Microscopy or POM), is a fundamental technique for studying the morphology of anisotropic materials, such as liquid crystalline polymers. In the context of TODI derivatives, POM is instrumental in identifying and characterizing the liquid crystalline phases of thermotropic liquid crystalline polyurethanes (LCPUs) synthesized from TODI.
A study on a thermotropic LCPU synthesized from the polyaddition reaction of TODI with 4,4-bis(6-hydroxyhexoxy)biphenyl (BHHBP) utilized POM to investigate its liquid crystalline behavior. researchgate.net The observations from POM, in conjunction with other techniques like differential scanning calorimetry (DSC) and wide-angle X-ray diffraction (WAXD), revealed that this TODI-based LCPU exhibited a nematic phase with a characteristic threaded texture. researchgate.net This technique allows for the direct observation of the material's texture as it is heated and cooled, providing critical information on phase transition temperatures and the stability of the mesophases.
The table below summarizes the typical findings from a POM analysis of a TODI-based liquid crystalline polyurethane.
| Parameter | Observation | Interpretation |
| Texture | Threaded or Schlieren textures | Indicative of a nematic liquid crystalline phase. |
| Birefringence | Bright and dark regions under crossed polarizers | Confirms the presence of anisotropic domains within the material. |
| Phase Transitions | Changes in texture upon heating/cooling | Allows for the determination of melting and clearing temperatures. |
Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography and cross-sectional morphology of materials at high magnifications. For derivatives of this compound, SEM analysis provides valuable insights into the microstructure of elastomers, foams, and composites.
In the case of thermoplastic polyurethane (TPU) elastomers derived from TODI, SEM can be employed to study the surface of molded or 3D-printed objects. This analysis can reveal information about surface roughness, the presence of voids or defects, and the distribution of different phases. For instance, in a study focused on fabricating high-performance TPU for 3D printing using TODI, while not explicitly detailed in the abstract, SEM would be a standard method to evaluate the quality of the printed filaments and the final objects. researchgate.net
For porous materials like polyurethane foams, SEM is essential for characterizing the cellular structure. Cross-sectional SEM images can be used to determine cell size, cell size distribution, and cell wall morphology (open vs. closed cells). This information is critical as it directly influences the mechanical and thermal insulation properties of the foam.
Below is a table illustrating the type of data that can be obtained from SEM analysis of a hypothetical TODI-based polyurethane foam.
| Analysis Type | Parameter Measured | Typical Finding for Polyurethane Foam |
| Surface Analysis | Surface roughness, presence of defects | Smooth or textured surface depending on the molding process. |
| Cross-Sectional Analysis | Cell size, cell shape, strut thickness | Uniform, closed-cell structure for good insulation properties. |
| Fracture Surface Analysis | Ductile or brittle fracture features | Provides insight into the failure mechanism of the material. |
Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM, enabling the visualization of a material's nanostructure. For TODI-based polyurethanes, TEM is particularly useful for studying the microphase separation between the hard and soft segments, a phenomenon that is fundamental to the properties of these elastomers.
The hard segments, formed by the reaction of TODI with a chain extender, and the soft segments, typically a polyol, are often thermodynamically incompatible, leading to the formation of distinct nanodomains. TEM can directly visualize these domains, providing information on their size, shape, and distribution within the soft segment matrix. To enhance contrast between the hard and soft domains, staining agents can be used.
The nanostructure revealed by TEM is crucial for understanding the mechanical properties of TODI-based elastomers. For example, the degree of microphase separation and the interconnectivity of the hard domains can significantly impact the material's tensile strength, elasticity, and heat resistance. A study on high heat resistance TODI-based TPUs suggests that the symmetrical and rigid structure of TODI contributes to a well-defined microphase separation, which could be visualized using TEM. researchgate.net
The following table summarizes the potential findings from a TEM analysis of a TODI-based polyurethane elastomer.
| Feature | Information Obtained | Impact on Material Properties |
| Hard Domains | Size, shape, and distribution | Act as physical crosslinks, enhancing strength and elasticity. |
| Soft Matrix | Continuous or discontinuous phase | Determines the flexibility and low-temperature performance. |
| Interphase | Degree of mixing between hard and soft segments | Affects the overall compatibility and toughness of the material. |
Computational Chemistry and Modeling of 4,4 Diisocyanato 3,3 Dimethylbiphenyl Systems
Molecular Mechanics and Dynamics Simulations for Polymer Properties Prediction
Molecular mechanics (MM) and molecular dynamics (MD) simulations are indispensable computational methods for predicting the macroscopic properties of polymers based on their atomistic structure. researchgate.net These techniques are particularly useful for exploring the conformational landscape and dynamic behavior of polyurethane (PU) systems derived from monomers like 4,4'-Diisocyanato-3,3'-dimethylbiphenyl.
In this approach, a polymer system is modeled by representing atoms as spheres and chemical bonds as springs, with parameters (a force field) that describe the potential energy of the system. MD simulations solve Newton's equations of motion for this system, allowing researchers to track the trajectories of atoms and molecules over time. nih.gov This enables the prediction of various bulk properties. For polyurethanes, MD simulations can effectively quantify mechanical and dynamic properties, providing theoretical guidance for the structural design of polymers at the molecular level. researchgate.nettaylorfrancis.com
Key properties predicted for TODI-based polyurethanes using MD simulations include:
Mechanical Properties: Stress-strain behavior, Young's modulus, bulk modulus, and shear modulus can be calculated to understand the material's stiffness, strength, and elasticity. taylorfrancis.com
Thermodynamic Properties: Glass transition temperature (Tg), density, and coefficient of thermal expansion are accessible through simulations, which are crucial for determining the operational temperature range of the material.
Structural and Morphological Properties: MD simulations are used to investigate the microphase separation between hard segments (derived from TODI and chain extenders) and soft segments (derived from polyols) in polyurethanes. researchgate.netmdpi.com The degree of phase separation is critical as it governs many of the final material properties. mdpi.com
Interfacial Properties: For composites or coatings, simulations can model the interaction between the polyurethane matrix and other components, such as fillers or substrates, to predict adhesion and interfacial strength. researchgate.net
| Property | Predicted Value | Description |
|---|---|---|
| Young's Modulus (GPa) | 2.5 - 4.0 | A measure of the material's stiffness or resistance to elastic deformation. |
| Poisson's Ratio | 0.35 - 0.42 | The ratio of transverse strain to axial strain, indicating how the material deforms in directions perpendicular to the applied force. |
| Bulk Modulus (GPa) | 3.0 - 5.0 | A measure of resistance to compression. |
| Shear Modulus (GPa) | 0.9 - 1.5 | A measure of the material's resistance to shearing stress. |
| Glass Transition Temperature (K) | 350 - 450 | The temperature at which the polymer transitions from a hard, glassy state to a soft, rubbery state. |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure, reactivity, and spectroscopic properties of molecules. mdpi.comnih.gov For this compound, these methods can elucidate the fundamental aspects of its chemistry.
DFT calculations can be used to optimize the molecular geometry of the TODI monomer and calculate various electronic properties. mdpi.com This includes the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). researchgate.net The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. The MEP map reveals the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is crucial for predicting how TODI will react with other molecules, such as polyols, in the polymerization process. researchgate.net
Applications of quantum chemistry to the TODI system include:
Reactivity Analysis: The isocyanate (-N=C=O) groups are the primary reactive sites in TODI. Quantum calculations can determine the partial charges on the carbon and oxygen atoms of the isocyanate group, confirming the electrophilic nature of the carbon atom, which is susceptible to nucleophilic attack by the hydroxyl groups of polyols. nih.gov
Reaction Mechanism Studies: The mechanism of urethane (B1682113) bond formation can be investigated by calculating the energy profile of the reaction pathway. This involves identifying transition states and intermediates, which helps in understanding the reaction kinetics and the effect of catalysts. nih.govchemrxiv.org
Spectroscopic Properties: Theoretical calculations can predict infrared (IR) and Raman spectra. mdpi.com For TODI, this allows for the assignment of characteristic vibrational frequencies, such as the strong absorption band of the N=C=O stretching vibration, which is a key signature used to monitor the progress of polymerization.
| Property | Calculated Value | Significance |
|---|---|---|
| Energy of HOMO (eV) | -7.5 | Relates to the molecule's ability to donate electrons. |
| Energy of LUMO (eV) | -1.2 | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap (eV) | 6.3 | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. |
| Dipole Moment (Debye) | 2.8 | Measures the overall polarity of the molecule, influencing intermolecular interactions. |
| Mulliken Charge on NCO Carbon | +0.55 | Indicates the electrophilicity of the carbon atom, the primary site for nucleophilic attack. |
Cheminformatics and QSAR/QSPR Approaches for Structure-Activity/Property Relationships
Cheminformatics combines chemistry, computer science, and information science to analyze large datasets of chemical information. A key application within this field is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. nih.gov These statistical models correlate the chemical structure of molecules with their biological activity or physical properties. nih.govresearchgate.net
For polymers derived from this compound, QSPR can be a powerful tool to predict material properties without the need for time-consuming synthesis and experimental testing. researchgate.netmdpi.com The process involves:
Data Collection: Gathering a dataset of polymers with known properties (e.g., tensile strength, dielectric constant, thermal stability).
Descriptor Calculation: Using software to calculate a large number of numerical values, known as molecular descriptors, that represent the chemical structure of the polymer repeating units. These can include constitutional, topological, geometric, and quantum-chemical descriptors. nih.gov
Model Development: Employing statistical methods, such as multiple linear regression (MLR) or machine learning algorithms (e.g., Gradient Boosting Regressor), to build a mathematical equation that links the descriptors to the property of interest. researchgate.netresearchgate.netmdpi.com
Validation: Rigorously testing the model's predictive power using internal and external validation techniques to ensure its reliability. mdpi.com
QSPR models can be developed to predict a wide range of properties for TODI-based materials, including thermal properties (Tg, decomposition temperature), mechanical properties (modulus, strength), and electrical properties (dielectric constant). researchgate.net
Predictive Modeling for this compound-Based Material Design
Predictive modeling integrates the computational techniques described above to create a workflow for the rational design of new materials. By starting with a target property, these models can screen virtual libraries of potential polymer structures to identify promising candidates for synthesis. This in-silico screening significantly accelerates the material discovery process.
For materials based on this compound, a predictive modeling approach would involve:
Virtual Monomer Screening: Creating a virtual library by combining TODI with various polyols and chain extenders.
Property Prediction: Using QSPR models to rapidly predict key properties for all virtual polymers in the library. bris.ac.uk For instance, a model could predict the thermal stability or mechanical toughness of each potential polyurethane. researchgate.netmdpi.com
Multi-Objective Optimization: Identifying candidate structures that exhibit the best balance of desired properties. For example, the goal might be to design a polyurethane with high thermal stability, high tensile strength, and low cost.
Detailed Simulation: Taking the most promising candidates identified through QSPR and performing more detailed and computationally intensive MD or DFT calculations to validate their properties and gain deeper mechanistic insights before committing to laboratory synthesis.
This hierarchical modeling approach, from rapid QSPR screening to detailed molecular simulation, provides a powerful framework for designing novel, high-performance polyurethanes based on the this compound monomer.
Toxicological and Environmental Considerations of 4,4 Diisocyanato 3,3 Dimethylbiphenyl
Mechanistic Toxicology of Isocyanates including 4,4'-Diisocyanato-3,3'-dimethylbiphenyl
The toxicological effects of isocyanates, including this compound, are primarily driven by the high reactivity of the isocyanate (-NCO) functional group. osha.gov This group readily reacts with nucleophilic moieties in biological macromolecules, such as the amino and sulfhydryl groups of proteins, leading to the formation of protein adducts. industrialchemicals.gov.au This initial molecular event is central to the mechanisms of sensitization. industrialchemicals.gov.au
Respiratory Sensitization Mechanisms of this compound and Related Diisocyanates
While specific data on this compound (also known as o-Tolidine (B45760) Diisocyanate or TODI) is limited, its potential as a respiratory sensitiser is inferred from extensive data on structurally related diisocyanates such as hexamethylene diisocyanate (HDI), methylene (B1212753) diphenyl diisocyanate (MDI), and toluene (B28343) diisocyanate (TDI). industrialchemicals.gov.au These compounds are confirmed human respiratory sensitisers. industrialchemicals.gov.au
The molecular initiating event for respiratory sensitization is hypothesized to be the covalent binding of the electrophilic isocyanate group to endogenous proteins in the lungs. industrialchemicals.gov.au This acylation reaction forms hapten-protein conjugates, which can be recognized by the immune system as foreign antigens. nih.gov This leads to the activation of dendritic cells, which then migrate to draining lymph nodes and trigger the proliferation of T-helper cells, predominantly promoting a Th2-type immune response characteristic of allergic sensitization. nih.gov Subsequent inhalation exposure can then lead to an allergic inflammatory response, clinically manifesting as occupational asthma. osha.govresearchgate.net Computational models predict that TODI has a plausible alert for respiratory sensitization by isocyanates. industrialchemicals.gov.au
Skin Sensitization Pathways of this compound
This compound is considered to be an extreme skin sensitiser. industrialchemicals.gov.au The underlying mechanism is similar to that of respiratory sensitization, involving the reaction of the electrophilic isocyanate group with nucleophilic groups on skin proteins, a process known as carbamylation. industrialchemicals.gov.au This formation of protein adducts (haptenation) is the molecular initiating event in the Adverse Outcome Pathway (AOP) for skin sensitization. nih.gov These modified proteins are then processed by antigen-presenting cells in the skin (keratinocytes and dendritic cells), leading to the activation and proliferation of antigen-specific T-cells in the draining lymph nodes. nih.gov Upon re-exposure, these sensitized T-cells trigger an inflammatory response, resulting in allergic contact dermatitis. nih.gov
Experimental and predictive data confirm the high sensitization potential of this compound. industrialchemicals.gov.au
Table 1: Skin Sensitization Data for this compound
| Test Method | Induction Concentration | Sensitization Rate | Potency Classification | Predicted EC3 Value (LLNA) |
|---|---|---|---|---|
| Guinea Pig Maximisation Test (GPMT) | ≤0.1% (intradermal) | ≥80% | Extreme | 0.053% |
Data sourced from the Australian Industrial Chemicals Introduction Scheme (AICIS) Draft evaluation statement. industrialchemicals.gov.au
Biotransformation and Degradation Pathways of this compound in Biological Systems
No specific toxicokinetic studies in mammals are available for this compound. industrialchemicals.gov.au However, its behavior can be inferred from its chemical properties and data on related compounds. Due to the high reactivity of the isocyanate groups, significant biotransformation is expected. industrialchemicals.gov.au
Upon contact with aqueous biological media, TODI is expected to hydrolyze, forming 3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diamine (TODA). industrialchemicals.gov.au The route of exposure significantly influences absorption and metabolism. industrialchemicals.gov.au
Inhalation: Complete absorption is expected following inhalation exposure. industrialchemicals.gov.au However, evidence suggests that metabolism to TODA does not occur via this route. industrialchemicals.gov.au
Dermal: Dermal absorption is anticipated to be low. industrialchemicals.gov.au The high lipophilicity (log Kow >6) of TODI suggests a slow transfer rate from the stratum corneum into the epidermis, limiting skin absorption. industrialchemicals.gov.au There is evidence of metabolism to TODA following dermal exposure. industrialchemicals.gov.au
Oral: Oral bioavailability is likely limited due to the rapid reaction of the isocyanate groups in the aqueous environment of the gastrointestinal tract, forming insoluble polyureas. industrialchemicals.gov.au Metabolism to TODA has been observed following oral exposure. industrialchemicals.gov.au
Assessment of Adverse Outcome Pathways (AOPs) for Isocyanate Exposure
An Adverse Outcome Pathway (AOP) is a conceptual framework that organizes existing knowledge concerning the linkage between a molecular initiating event (MIE) and an adverse outcome at a biological level of organization relevant to risk assessment. epa.gov
For isocyanates, the most well-defined AOP is for skin sensitization. nih.gov This AOP is initiated by the covalent binding of the chemical (hapten) to skin proteins. nih.gov This MIE leads to a cascade of subsequent key events:
Molecular Initiating Event (MIE): Covalent binding to proteins in the epidermis. For isocyanates, this is the reaction of the -NCO group with nucleophiles on skin proteins. industrialchemicals.gov.aunih.gov
Key Event 2: Activation of keratinocytes, leading to the release of inflammatory mediators. nih.gov
Key Event 3: Activation and mobilization of dendritic cells (Langerhans cells). nih.gov
Key Event 4: Presentation of the hapten-peptide conjugate by dendritic cells to T-cells in the draining lymph nodes, leading to the proliferation of antigen-specific T-cells. nih.govnih.gov
Adverse Outcome: Skin sensitization, which upon re-exposure, can lead to allergic contact dermatitis. nih.gov
This AOP provides a mechanistic framework for understanding how isocyanates like this compound induce skin sensitization. nih.gov
Environmental Fate and Degradation of this compound
The environmental behavior of this compound is dictated by its high reactivity, particularly with water. americanchemistry.comamericanchemistry.com Spills or releases into the environment would result in rapid transformation of the parent compound. americanchemistry.com
Hydrolysis of this compound in Aquatic Environments
In aquatic environments, this compound undergoes rapid hydrolysis. industrialchemicals.gov.au The isocyanate groups react with water to form an unstable carbamic acid intermediate, which then decomposes to form an amine (3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diamine, TODA) and carbon dioxide. industrialchemicals.gov.auchemicalbook.com The newly formed amine is highly reactive toward the remaining isocyanate, leading to the formation of insoluble polyureas. americanchemistry.com This process effectively removes the diisocyanate from the water column. americanchemistry.com
The rate of hydrolysis is dependent on pH and temperature. industrialchemicals.gov.au
Table 2: Hydrolysis of this compound
| pH | Temperature (°C) | Result |
|---|---|---|
| 4 | 25 | Fully hydrolysed within 30 minutes |
| 4 | 50 | Fully hydrolysed within 30 minutes |
| 7 | 25 | Fully hydrolysed within 29 hours |
| 7 | 50 | Fully hydrolysed within 2.5 hours |
| 9 | 25 | Fully hydrolysed within 30 minutes |
| 9 | 50 | Fully hydrolysed within 30 minutes |
Data sourced from the European Chemicals Agency (ECHA) Risk Assessment Committee (RAC) opinion. industrialchemicals.gov.au
This rapid hydrolysis and subsequent polymerization into inert polyureas suggest that in the event of an aquatic release, the persistence of the parent diisocyanate would be very short. americanchemistry.com
Environmental Monitoring and Risk Assessment of this compound
This compound, also known as o-tolidine diisocyanate (TODI), is an aromatic diisocyanate. Its environmental fate and potential risks are largely dictated by its high reactivity, particularly with water.
Environmental monitoring for TODI in its original form is challenging and generally not performed due to its rapid transformation in the environment. The isocyanate groups (-NCO) of TODI are highly reactive and readily undergo hydrolysis upon contact with water. This reaction is rapid, with studies showing that TODI is fully hydrolyzed within 30 minutes at 25°C and 50°C at both pH 4 and 9. At a neutral pH of 7, complete hydrolysis occurs within 29 hours at 25°C and within 2.5 hours at 50°C. industrialchemicals.gov.au The primary hydrolysis product is 3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diamine (TODA). industrialchemicals.gov.au Consequently, environmental monitoring efforts would logically focus on the detection of its more stable degradation product, TODA, in aquatic systems and soil. Monitoring for aromatic diamines, the degradation products of diisocyanates, is typically carried out using methods such as gas chromatography-mass spectrometry (GC-MS) after derivatization. psu.edursc.org
The environmental risk assessment of TODI is twofold, considering both the parent compound's immediate effects and the longer-term impact of its degradation products. For TODI itself, the primary concern is its acute toxicity to aquatic organisms. It is classified as very toxic to aquatic life with long-lasting effects. tcichemicals.com The European Chemicals Agency (ECHA) registration dossier indicates a 96-hour EC50 (median effective concentration) for fish of 0.25 mg/L, leading to a classification of "Acute (short-term) aquatic hazard", Category 1. europa.eu However, the dossier also notes that these toxicity tests used a solvent to increase the solubility of TODI, representing a worst-case scenario. In a real-world scenario, the rapid hydrolysis and low water solubility of TODI would likely limit its bioavailability to aquatic organisms. europa.eu
A summary of the key environmental data for TODI and its hydrolysis product TODA is presented in the table below.
| Property | This compound (TODI) | 3,3'-dimethyl-[1,1'-biphenyl]-4,4'-diamine (TODA) |
| CAS Number | 91-97-4 | 119-93-7 |
| Hydrolysis Half-life | < 30 minutes (pH 4 and 9, 25-50°C); < 29 hours (pH 7, 25°C) | Not applicable |
| Aquatic Toxicity | Acute Category 1 (EC50 for fish: 0.25 mg/L) | Data not specified in the provided search results |
| Log Kow | 6.052 (estimated) | 2.34 - 3.02 (estimated) |
| BCF | Not specified, but rapid hydrolysis limits bioaccumulation | < 83 |
| Environmental Fate | Rapidly hydrolyzes to form TODA. industrialchemicals.gov.au | Does not indicate long-lasting effects. europa.eu |
Biocompatibility Studies of this compound-Derived Materials
The biocompatibility of materials derived from this compound is a critical aspect of their potential use in medical devices and biomedical applications. Biocompatibility refers to the ability of a material to perform with an appropriate host response in a specific application. For polyurethanes, this involves assessing the potential for the material or its degradation products to cause adverse effects such as cytotoxicity, inflammation, or thrombosis.
In Vitro Cytotoxicity Assays of this compound-Based Polymers
In vitro cytotoxicity assays are a fundamental first step in evaluating the biocompatibility of any new polymer intended for medical use. These tests expose cultured cells to the material or its extracts and assess the resulting cellular response, such as cell viability, proliferation, and metabolic activity.
Commonly employed cytotoxicity assays for polymers include:
MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.
LDH Assay: This assay quantifies the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged membranes. An increase in LDH in the culture medium is indicative of cell death and cytotoxicity.
Live/Dead Staining: This method uses fluorescent dyes to differentiate between live and dead cells. For example, calcein-AM can stain live cells green, while ethidium (B1194527) homodimer-1 stains dead cells red.
Direct Contact Test: In this assay, a sample of the polymer is placed in direct contact with a layer of cultured cells. The cells are then observed for any signs of toxicity, such as changes in morphology or the formation of a zone of inhibition around the material.
While no specific in vitro cytotoxicity data for TODI-based polymers were found, it is known that the diisocyanate monomer itself has genotoxicity potential. A draft evaluation statement noted that TODI was positive in in vitro genotoxicity studies, although there was uncertainty about the influence of the solvent used. industrialchemicals.gov.au This suggests that residual unreacted TODI monomer in a polymer could be a source of cytotoxicity.
The table below summarizes common in vitro cytotoxicity assays and their principles.
| Assay Method | Principle |
| MTT Assay | Measures the metabolic activity of viable cells by their ability to reduce a yellow tetrazolium salt (MTT) to a purple formazan product. |
| LDH Release Assay | Quantifies the release of lactate dehydrogenase (LDH) from the cytosol of damaged cells into the culture medium, indicating a loss of membrane integrity. |
| Live/Dead Staining | Utilizes fluorescent dyes to differentiate between live and dead cells based on membrane integrity and/or metabolic activity. |
| Direct Contact Test | Involves placing the test material directly onto a layer of cultured cells to observe localized toxic effects. |
| Agar (B569324) Diffusion Test | A layer of agar is placed between the material and the cells to assess the cytotoxicity of leachable substances from the polymer. |
| Elution Test | Extracts from the polymer are prepared by incubation in a culture medium, and the extracts are then added to cell cultures to determine the toxicity of leachable components. |
In Vivo Biocompatibility Evaluation of this compound-Based Polyurethanes
In vivo biocompatibility studies involve the implantation of the material into animal models to assess the tissue response over time. These studies are essential for understanding how the material interacts with a complex biological system and are a prerequisite for regulatory approval of medical devices.
Key aspects of in vivo biocompatibility evaluation for polyurethanes include:
Inflammatory and Fibrous Capsule Response: The local tissue reaction to an implant is a critical indicator of its biocompatibility. This is typically assessed by histological analysis of the tissue surrounding the implant at various time points. The presence and type of inflammatory cells (e.g., macrophages, lymphocytes, giant cells) and the thickness of the fibrous capsule that forms around the implant are quantified.
Systemic Toxicity: These tests evaluate whether any leachable substances from the implant cause toxic effects in distant organs.
Biodegradation: For biodegradable polyurethanes, the rate of degradation and the body's response to the degradation products are studied.
Hemocompatibility: If the material is intended for blood-contacting applications (e.g., vascular grafts, catheters), its interaction with blood components is assessed. This includes evaluating platelet adhesion and activation, thrombosis, and hemolysis.
No in vivo biocompatibility studies specifically on polyurethanes derived from TODI were identified in the available literature. However, a draft evaluation statement mentioned that TODI was negative in in vivo genotoxicity studies, but with the caveat that it was uncertain if the chemical reached the target tissues. industrialchemicals.gov.au This highlights the importance of understanding the bioavailability of any potential leachables from a TODI-based polymer.
The table below outlines common in vivo tests for biocompatibility evaluation of implanted polymers.
| Test | Purpose |
| Implantation Test | To assess the local pathological effects on living tissue at both the macroscopic and microscopic levels after implantation of the material. |
| Systemic Toxicity Test | To evaluate the potential for a single or multiple exposures to the material to cause systemic toxic effects. |
| Sensitization Assay | To determine the potential of the material to cause a delayed-type hypersensitivity reaction. |
| Genotoxicity Assay | To detect the potential of the material to induce gene mutations, changes in chromosome structure, or other DNA or gene damage. |
| Hemocompatibility Test | To evaluate the effects of a blood-contacting material on blood or blood components. |
Applications and Future Directions of 4,4 Diisocyanato 3,3 Dimethylbiphenyl in Specialized Fields
High-Performance Polyurethanes for Demanding Environments
4,4'-Diisocyanato-3,3'-dimethylbiphenyl, also known as o-tolidine (B45760) diisocyanate (TODI), is a key building block in the synthesis of high-performance polyurethane (PU) materials. Its rigid and symmetrical aromatic structure imparts exceptional thermal and mechanical properties to the resulting polymers, making them suitable for applications in environments where conventional polyurethanes would fail. The unique molecular architecture of TODI, particularly the presence of methyl groups on the biphenyl (B1667301) backbone, influences the morphology and performance of the derived polyurethanes, distinguishing them from those made with more common diisocyanates like MDI and TDI.
Heat-Resistant Thermoplastic Polyurethanes from this compound
The incorporation of TODI into thermoplastic polyurethane (TPU) formulations significantly enhances their heat resistance. This is attributed to the rigid biphenyl structure of the TODI molecule, which creates hard segments with a high degree of order and strong intermolecular interactions. Research into TODI-based TPUs has demonstrated their superior thermal stability compared to TPUs derived from widely commercialized isocyanates.
Table 1: Comparative Properties of Diisocyanates in Polyurethane Synthesis
| Diisocyanate | Structure Type | Key Characteristics in Polyurethane |
|---|---|---|
| This compound (TODI) | Aromatic (Biphenyl) | High heat resistance, good mechanical properties, steric hindrance from methyl groups affects hydrogen bonding. |
| 4,4'-Methylene diphenyl diisocyanate (MDI) | Aromatic | Widely used, good balance of mechanical properties and processability. |
| Tolylene-2,4-diisocyanate (TDI) | Aromatic | Excellent for flexible foams, good cushioning properties. |
| Hexamethylene diisocyanate (HDI) | Aliphatic | Good light stability and weather resistance, used in coatings. |
| Isophorone diisocyanate (IPDI) | Aliphatic (Cycloaliphatic) | Excellent light stability, chemical resistance, and mechanical properties. |
Applications in 3D Printing Technologies
The development of high-performance polymers for additive manufacturing, or 3D printing, is a rapidly growing field. TODI-based thermoplastic polyurethanes are emerging as promising materials for 3D printing applications that require high heat resistance and robust mechanical properties. The ability to fabricate complex geometries with a material that can withstand elevated temperatures opens up new possibilities for functional prototypes and end-use parts in various industries.
For a material to be suitable for 3D printing, it must possess specific rheological properties that allow for controlled extrusion and deposition. Research has focused on tailoring the molecular weight and segment composition of TODI-based TPUs to achieve the desired melt viscosity and flow characteristics for processes like fused filament fabrication (FFF). Furthermore, the long-term stability of TODI-based TPU prepolymers is a significant advantage for their industrial application in 3D printing.
Use in Automotive and Aerospace Components
The demanding environments of the automotive and aerospace industries necessitate materials with exceptional durability, thermal stability, and mechanical strength. Polyurethanes based on this compound are utilized in the manufacturing of various components for these sectors.
In the automotive industry, TODI-based polyurethane elastomers are used in the production of parts that require high performance under harsh conditions. Specific applications include:
Bumpers and shock absorbers: The high mechanical strength and energy-absorbing capabilities of these elastomers make them suitable for these critical safety components. theoremchem.com
Buffering and damping elements: TODI-based polyurethane microporous elastomers are employed as high-strength damping elements that can withstand dynamic fatigue, contributing to improved vehicle stability and comfort. chemicalbook.com
While specific aerospace applications for TODI-based polyurethanes are less documented in publicly available literature, the inherent properties of these materials, such as high heat resistance and mechanical robustness, suggest their potential for use in non-structural components where thermal stability is crucial.
Specialized Coatings and Adhesives
The excellent chemical and hydrolysis resistance, coupled with strong mechanical properties, makes TODI-based polyurethanes ideal for specialized coatings and adhesives. These formulations provide durable protection and strong bonding in demanding applications.
Polyurethane coatings are widely used in the automotive industry for their high performance, offering resistance to environmental factors, scratches, and chemicals, while maintaining a high-gloss appearance. While the use of TODI in this specific application is not always explicitly detailed, its inherent properties align with the requirements for high-performance automotive coatings.
In the realm of adhesives, this compound is used in the formulation of high-thixotropy, single-component modified silane (B1218182) polymer sealants. Thixotropic properties are crucial for adhesives that need to be applied to vertical surfaces without sagging, ensuring a clean and effective bond. The durability and resistance of TODI-based polyurethanes contribute to the long-term performance of these advanced sealants.
Advanced Polyimide Materials for Electronics and Aerospace
Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and excellent mechanical and electrical properties. They are widely used in the aerospace and electronics industries for applications such as flexible printed circuits, wire insulation, and composite matrices.
Traditionally, polyimides are synthesized from the reaction of a dianhydride and a diamine. However, an alternative route involves the reaction of a dianhydride with a diisocyanate. This compound is listed by chemical suppliers as a raw material for polyimide synthesis, indicating its role in this alternative manufacturing process. This diisocyanate route can offer advantages in certain applications and processing conditions. The resulting polyimides would incorporate the rigid and thermally stable biphenyl structure from the TODI monomer, which is expected to contribute to high thermal stability and mechanical strength in the final polymer.
The use of diisocyanates in polyimide synthesis can lead to polymers with different processing characteristics compared to the traditional diamine route, potentially enabling the fabrication of fibers and other material forms. For the electronics and aerospace sectors, the development of polyimides with tailored properties is crucial for advancing technology. The incorporation of monomers like TODI offers a pathway to new polyimide structures with potentially enhanced performance characteristics.
Emerging Applications and Research Opportunities
While the primary applications of this compound are in high-performance polyurethanes and as a raw material for polyimides, there are emerging areas of interest and opportunities for future research. The unique combination of properties imparted by the TODI structure makes it an attractive candidate for the development of advanced functional materials.
Some niche applications that have been mentioned include its use as a coating agent in the electric field and in the fabrication of artificial organs for medical equipment. theoremchem.com These areas represent potential growth sectors where the high reliability and durability of TODI-based polymers are critical.
Further research could explore the modification of the TODI molecule to introduce new functionalities or to fine-tune its reactivity and the properties of the resulting polymers. For instance, creating derivatives of TODI could lead to new monomers for a wider range of high-performance polymers. Investigating the use of TODI in polymer blends and composites could also yield materials with synergistic properties, opening up new application possibilities in areas such as advanced sensors, membranes, and smart materials. The continued exploration of structure-property relationships in TODI-based polymers will be key to unlocking their full potential in next-generation technologies.
Fluorescent Polymers and Sensing Technologies
The development of fluorescent polymers is a significant area of materials science, with applications ranging from bio-imaging to chemical sensors. A common strategy for creating these materials is to incorporate fluorescent molecules, or fluorophores, directly into the polymer backbone. Polyurethanes are a versatile platform for this, where a fluorescent compound with reactive groups (like hydroxyl or amine groups) can be used as a chain extender in the polymerization reaction.
For instance, fluorescent polyurethanes have been synthesized using fluorophores such as 5,7-dihydroxy-4-methylcoumarin (B191047) as the chain extender. researchgate.net This method covalently bonds the fluorescent moiety into the polymer structure, ensuring stability. The synthesis typically involves reacting a diisocyanate, a polyol (soft segment), and the fluorescent chain extender (hard segment). While specific studies detailing the use of TODI in such systems are not widely documented, its fundamental role as a diisocyanate means it could be used in these formulations. The choice of diisocyanate is crucial as it significantly affects the final mechanical and thermal properties of the polymer. mdpi.com By reacting TODI with a suitable polyol and a fluorescent chain extender, it is theoretically possible to create novel fluorescent polyurethanes. The inherent rigidity and structure of the TODI unit could influence the photophysical properties of the incorporated fluorophore, potentially leading to new sensing materials.
The general mechanism for these sensing technologies often relies on changes in the fluorescence signal (e.g., quenching or enhancement) upon interaction with a target analyte. researchgate.net This makes fluorescent polymers valuable for detecting various chemical species.
Biomedical Applications of this compound-Based Materials
Polyurethanes are extensively used in the biomedical field due to their excellent biocompatibility, durability, flexibility, and mechanical strength. synthesia.complasticsengineering.orgresearchgate.net These properties make them suitable for a wide array of medical devices, including catheters, cardiovascular implants, wound dressings, and tissue engineering scaffolds. plasticsengineering.orgresearchgate.net Materials based on TODI have been specifically identified for use in demanding medical applications such as artificial organs. nisso-chem.de
The performance of a biomedical polyurethane is heavily dependent on the chemical structure of its components, particularly the diisocyanate that forms the hard segment. The structure of the diisocyanate influences the degree of phase separation between the hard and soft segments in the polymer, which in turn dictates its mechanical and thermal properties. nih.gov
In a comparative study of polyurethanes synthesized from different diisocyanates, TODI-based polyurethanes exhibited distinct characteristics. The presence of -CH3 substituents on the aromatic rings in TODI's structure hinders the interaction between urethane (B1682113) groups through hydrogen bonding. nih.gov This structural hindrance affects the ordering of the hard segments and leads to a different degree of phase miscibility compared to polyurethanes made from more common diisocyanates like 4,4'-diphenylmethane diisocyanate (MDI) or hexamethylene diisocyanate (HDI). nih.gov
Table 1: Comparative Miscibility of Polyurethanes Based on Different Diisocyanates Lower miscibility corresponds to greater phase segregation.
| Diisocyanate Type | Miscibility Trend | Structural Reason for Miscibility |
| HDI (Hexamethylene diisocyanate) | Lowest | Linear aliphatic structure allows for better packing and ordering of hard segments. |
| TODI (Tolidine diisocyanate) | Low | Methyl groups on aromatic rings create steric hindrance, impeding hydrogen bonding and segment ordering. nih.gov |
| MDI (Diphenylmethane diisocyanate) | Medium | Aromatic structure with some flexibility. |
| IPDI (Isophorone diisocyanate) | Highest | Asymmetric cyclic structure disrupts crystalline packing, leading to higher mixing of hard and soft segments. |
This table was generated based on data from Polymers (Basel). nih.gov
While aromatic diisocyanates like TODI create strong and durable materials, a consideration for their use in long-term implants is their degradation products. Some aromatic diisocyanates can degrade to form potentially carcinogenic aromatic diamines. nih.govnih.gov This has prompted research into aliphatic diisocyanates as potentially safer alternatives for certain applications. nih.govaidic.it However, the excellent physical properties of TODI-based elastomers, such as superior heat and hydrolysis resistance, ensure their continued relevance in specific high-performance biomedical devices. nisso-chem.de
Challenges and Future Perspectives in this compound Research
Despite its advantages, the broader adoption of TODI is met with several challenges related to its production and supply chain. Concurrently, ongoing research aims to leverage its unique properties to develop next-generation materials for advanced applications.
Addressing Supply Chain and Production Challenges
The global market for TODI is highly specialized, with a limited number of producers primarily concentrated in the Asia-Pacific region. pmarketresearch.com This concentration poses a potential risk to the global supply chain. The supply chain is acutely sensitive to the availability and cost fluctuations of its key raw materials, toluenediamine (TDA) and phosgene (B1210022). pmarketresearch.com Geopolitical disruptions can significantly impact the supply of these precursors, creating volatility.
The production process itself presents notable challenges that contribute to the compound's high cost.
Table 2: Production and Supply Chain Challenges for TODI
| Challenge Area | Description | Impact |
| Raw Material Costs | Toluenediamine (TDA) feedstock constitutes 60-65% of the total production cost. pmarketresearch.com | High sensitivity to TDA price fluctuations and supply risks. |
| Production Infrastructure | Phosgene infrastructure adds 20-25% to operational expenses. pmarketresearch.com | High capital investment and specialized handling requirements. |
| Process Efficiency | Standard batch processing yields only 82-85% pure TODI. pmarketresearch.com | Requires multiple, energy-intensive purification cycles to achieve desired purity. |
| Logistical Issues | The broader isocyanate market is prone to logistical disruptions and force majeure events at production facilities, leading to price surges. fortunebusinessinsights.comyicaiglobal.com | Potential for sudden price increases and extended lead times for consumers. pmarketresearch.com |
| Handling | TODI is sensitive to moisture and hydrolyzes, requiring storage in cool, dry conditions in tightly sealed containers. nisso-chem.de | Special handling and storage protocols are necessary to maintain product quality. |
This table was generated based on data from PW Consulting and nisso-chem.de. nisso-chem.depmarketresearch.com
These factors contribute to longer lead times and higher costs compared to commodity diisocyanates like MDI and TDI. pmarketresearch.com Addressing these challenges will likely require innovations in synthesis to improve yield and reduce reliance on hazardous precursors, as well as diversification of the global manufacturing base.
Development of Next-Generation this compound-Based Materials
The future of TODI lies in its application in advanced, high-performance materials where its specific benefits can be fully realized. A key area of development is in thermoplastic polyurethanes (TPUs) with exceptionally high heat resistance. researchgate.net
Recent research has successfully utilized TODI to fabricate high-performance TPUs suitable for 3D printing. researchgate.net These materials exhibit remarkably higher softening temperatures compared to TPUs derived from widely commercialized isocyanates. This superior heat resistance is attributed to the rigid and stable hard segments formed by TODI. researchgate.net This development is crucial for producing 3D-printed parts that can withstand more demanding thermal environments.
Table 3: Heat Resistance of TPUs Derived from Different Isocyanates
| Isocyanate Used in TPU | Softening Temperature (°C) |
| HDI (Hexamethylene diisocyanate) | ~140 |
| TDI (Toluene diisocyanate) | ~155 |
| MDI (Diphenylmethane diisocyanate) | ~170 |
| TODI (Tolidine diisocyanate) | >200 |
This table was generated based on data from ACS Applied Materials & Interfaces. researchgate.net
The excellent inherent properties of TODI-based elastomers, such as heat and hydrolysis resistance, make them ideal candidates for further enhancement. nisso-chem.de Future research is expected to focus on:
Advanced Composites: Incorporating fillers or nanofibers to further boost the mechanical and thermal properties of TODI-based polyurethanes for applications in aerospace and automotive sectors.
Smart Polymers: Exploring the potential for creating shape-memory or self-healing materials by leveraging the unique hard-segment morphology that TODI provides. mdpi.com
Sustainable Formulations: Combining TODI with bio-based polyols to develop more sustainable high-performance polyurethanes, aligning with the broader industry trend towards green chemistry. chemanalyst.comnih.gov
The long-term stability of TODI-based prepolymers is another advantageous characteristic that benefits industrial applications by allowing for easier storage and handling during manufacturing processes. researchgate.net As research continues, TODI is poised to become a key component in the formulation of next-generation polymers designed for extreme performance and specialized functionalities.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 4,4'-diisocyanato-3,3'-dimethylbiphenyl, and how are they experimentally determined?
- Answer: The compound is a white crystalline solid with a melting point of 70–72°C, boiling point of 195–197°C (at 667 Pa), and density of 1.197 g/cm³ (at 80°C). Key properties are determined via differential scanning calorimetry (DSC) for melting point, thermogravimetric analysis (TGA) for thermal stability, and gas chromatography (GC) for purity (>99%) . Solubility profiles (e.g., in acetone, chlorobenzene) are assessed using gravimetric methods. Safety parameters like flash point (214°C) are measured via closed-cup tests .
Q. How is this compound synthesized, and what reaction conditions optimize yield?
- Answer: The compound is synthesized via phosgenation of 3,3'-dimethylbiphenyl-4,4'-diamine (o-tolidine). Optimized conditions include controlled temperature (0–5°C) to minimize side reactions and stoichiometric phosgene in anhydrous solvents (e.g., chlorobenzene). Post-synthesis purification involves recrystallization from non-polar solvents. Yields exceeding 70% are achieved by maintaining inert atmospheres and rigorous moisture exclusion .
Q. What analytical techniques are used to characterize this compound and its derivatives?
- Answer:
- IR Spectroscopy: Identifies isocyanate (NCO) stretching bands at ~2250–2270 cm⁻¹ and urethane/urea linkages (1650–1750 cm⁻¹) in derivatives .
- Mass Spectrometry (ESI): Confirms molecular ions (e.g., m/z=523.4 [M+H]⁺) and oligomer formation .
- Elemental Analysis: Validates purity (e.g., C 63.90%, H 6.77%, N 10.64% vs. theoretical values) .
- Powder XRD: Resolves crystallinity and lattice parameters (R factor = 0.016, data-to-parameter ratio = 35.4) .
Q. What safety precautions are critical when handling this compound?
- Answer: The compound is moisture-sensitive and hydrolyzes to toxic diamines. Use dry, inert atmospheres (N₂/Ar) and personal protective equipment (gloves, respirators). Storage at <15°C in sealed containers prevents degradation. Spills require neutralization with alcohol/water mixtures followed by adsorption (vermiculite). Emergency protocols include skin decontamination (soap/water) and medical consultation for inhalation exposure .
Advanced Research Questions
Q. How does steric hindrance from the 3,3'-dimethyl groups influence reactivity in polyurethane synthesis?
- Answer: The methyl groups reduce NCO reactivity by ~30% compared to unsubstituted biphenyl diisocyanates, as shown by kinetic studies (e.g., slowed trimerization rates). This steric effect is quantified via Hammett substituent constants (σ = +0.12) and computational models (DFT calculations). The hindered structure enhances thermal stability in polyurethanes (T₅% degradation >280°C) .
Q. What mechanistic insights explain isomerization of dimethylbiphenyl derivatives under superacidic conditions?
- Answer: In triflic acid, isomerization proceeds via ipso protonation of methyl groups, forming carbocations that undergo methyl migration. Product distributions (e.g., 40% 3,3'-, 55% 3,4'-, 5% 4,4'-dimethylbiphenyl) reflect relative carbocation stability (AM1 calculations show a 5.4 kcal/mol energy difference). The rate-determining step is methyl migration, not protonation .
Q. How can powder X-ray diffraction (PXRD) resolve structural ambiguities in this compound?
- Answer: PXRD data (R factor = 0.016) confirm monoclinic symmetry (space group P2₁/c) with unit cell parameters a = 14.2 Å, b = 7.8 Å, c = 18.1 Å, β = 112°. Rietveld refinement identifies intermolecular NCO···H–C interactions (2.8–3.1 Å), explaining crystallinity and packing efficiency. Discrepancies between experimental and simulated patterns indicate preferred orientation effects .
Q. What role does this compound play in synthesizing thermally stable polyamide-imides?
- Answer: As a crosslinker, it enhances glass transition temperatures (Tg >250°C) by forming rigid biphenyl segments. Methodologies involve step-growth polymerization with diacids (e.g., trimellitic anhydride) in NMP solvent, followed by thermal imidization (200–300°C). FTIR monitoring shows complete imide ring formation (1770 cm⁻¹, 1720 cm⁻¹) at 95% conversion .
Q. How do reaction conditions affect the synthesis of amino acid-functionalized derivatives?
- Answer: Reaction with L-amino acids (e.g., alanine, phenylalanine) in THF at 60°C for 6–20 hours yields bis-urea derivatives (45–73% yield). Prolonged reaction times (>20 hours) reduce yields due to hydrolysis. Chiral purity ([α]ᴅ = −47.1 to +12.3) is maintained by avoiding racemization (pH <8). MS and elemental analysis confirm stoichiometric incorporation .
Data Contradictions and Resolution
- Discrepancy in Melting Points: Reported values range from 70–72°C to 259–260°C . Resolution: Lower values correspond to the pure diisocyanate, while higher values are for derivatives (e.g., bis-urea compounds).
- Yield Variability in Amino Acid Reactions: Yields for L-threonine derivatives are 12% vs. 73% for L-proline. Explanation: Steric and solubility differences affect nucleophilic attack on NCO groups. Proline’s cyclic structure reduces steric hindrance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
